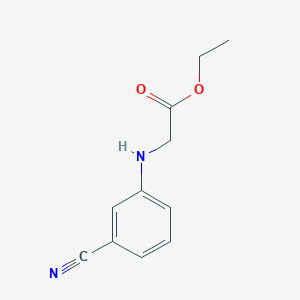

Ethyl (3-cyanophenyl)glycinate

Description

Contextualization of Glycinate (B8599266) Esters as Versatile Synthetic Precursors

Glycinate esters, and α-amino acid esters in general, are fundamental building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a wide range of chemical transformations. They are cornerstone molecules in peptide synthesis, where the ester group is temporarily protected while the amino group forms a peptide bond with another amino acid.

Beyond peptide chemistry, glycinate esters are precursors to a diverse array of heterocyclic compounds and other complex organic molecules. For instance, the reaction of ethyl glycinate hydrochloride with (E)-ethyl 3-aryl-2-cyanoacrylates can lead to the formation of furancarboxylate derivatives. Furthermore, they are utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to create complex products.

Significance of the 3-Cyanophenyl Moiety in Advanced Chemical Transformations

The 3-cyanophenyl group, a benzonitrile (B105546) derivative, imparts specific electronic properties and reactivity to the molecule. The cyano (nitrile) group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the attached amino group. This nitrile functionality is also a versatile synthetic handle that can be transformed into other important functional groups.

For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. This chemical versatility makes the 3-cyanophenyl moiety a valuable component in the design of new molecules, particularly in medicinal chemistry and materials science. Compounds containing the cyanophenyl group have been investigated for a variety of biological activities.

Historical Development and Current Research Trajectories Pertaining to Ethyl (3-cyanophenyl)glycinate and Related Structures

While specific research focused solely on this compound is limited, the synthesis and application of its structural isomers and related N-phenylglycine derivatives have been documented. The synthesis of N-cyanophenyl glycine (B1666218), the carboxylic acid precursor to the target ester, has been described in patents. One common method involves the reductive amination of glyoxylic acid with the corresponding aminobenzonitrile.

A general and scalable synthesis for N-substituted phenyl glycines involves the reaction of a substituted aniline (B41778) with glyoxylic acid under hydrogenation conditions, often using a palladium catalyst. Subsequent esterification would yield the desired ethyl ester. For instance, the synthesis of the isomeric ethyl N-(2-cyanophenyl)glycinate has been reported as a precursor for novel triazeneindole antibiotics. Current time information in Bangalore, IN. This synthesis involves the reaction of 2-aminobenzonitrile (B23959) with ethyl bromoacetate, followed by a base-mediated cyclization. A similar approach could likely be employed for the synthesis of the 3-cyano isomer.

Current research on related structures often focuses on their utility as building blocks for pharmacologically active compounds. For example, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. This highlights the potential of the cyanophenyl glycinate scaffold in drug discovery.

Interactive Data Table: Physicochemical Properties of N-cyanophenyl Glycinate Isomers

Due to the limited availability of experimental data for this compound, the following table presents a comparison with its commercially available isomers. This data is primarily sourced from chemical suppliers and computational predictions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl (2-cyanophenyl)glycinate | 205665-27-2 | C₁₁H₁₂N₂O₂ | 204.23 | Not available |

| This compound | 92316-76-2 | C₁₁H₁₂N₂O₂ | 204.23 | Not available |

| Ethyl (4-cyanophenyl)glycinate | 218168-58-2 | C₁₁H₁₂N₂O₂ | 204.23 | 348.3 ± 22.0 |

Note: The boiling point for Ethyl (4-cyanophenyl)glycinate is a predicted value.

Detailed Research Findings

Detailed experimental studies specifically on this compound are not widely available in peer-reviewed literature. However, research on closely related compounds provides valuable insights into its potential reactivity and applications.

The synthesis of N-(cyanophenyl)glycine derivatives is often a key step in the preparation of more complex molecules. For example, a patent describes the synthesis of N-cyano phenyl glycine by the reductive amination of glyoxylic acid with 4-cyanoaniline in the presence of a palladium catalyst. google.comgoogle.comgoogleapis.com This resulting amino acid can then be esterified to produce the corresponding ethyl ester.

In the context of medicinal chemistry, the development of inhibitors for prolyl hydroxylase domain 2 (PHD2) has utilized N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, demonstrating the utility of the N-(cyanophenyl)glycine scaffold in creating bioactive molecules. researchgate.net

The reactivity of the glycinate portion of the molecule is well-established. The amino group can undergo N-alkylation, N-acylation, and participate in the formation of various heterocyclic rings. The ester group can be hydrolyzed, transesterified, or reduced. The presence of the 3-cyanophenyl group will modulate the nucleophilicity of the amino group.

Structure

3D Structure

Properties

CAS No. |

92316-76-2 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 2-(3-cyanoanilino)acetate |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-13-10-5-3-4-9(6-10)7-12/h3-6,13H,2,8H2,1H3 |

InChI Key |

QHVWNEPCWNCEJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC=CC(=C1)C#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Ethyl 3 Cyanophenyl Glycinate Analogues

Nucleophilic Additions and Condensation Reactions

The glycine (B1666218) ester backbone is amenable to various nucleophilic addition and condensation reactions, allowing for the construction of both acyclic and cyclic structures. The amino group, the activated α-carbon, and the ester moiety can all participate in bond-forming events.

Cycloaddition Reactions Leading to Diverse Heterocyclic Frameworks

[3+2] Cycloaddition reactions are a powerful tool for the stereoselective synthesis of five-membered heterocycles. Azomethine ylides, generated in situ from glycine ester derivatives, are common 1,3-dipoles for these transformations. The reaction of N-arylimines of glycine ethyl ester with halo-substituted arylideneacetones in the presence of a silver acetate (B1210297) catalyst affords highly substituted ethyl pyrrolidine (B122466) carboxylates. This 1,3-dipolar cycloaddition proceeds via an azomethine ylide intermediate, demonstrating a regioselective pathway to complex pyrrolidine frameworks.

Another strategy involves the iodine-catalyzed [3+2] cycloaddition of substituted 2-benzylidene-malononitrile with ethyl glycinate (B8599266) hydrochloride, which provides a metal-free, practical approach to synthesizing 5-amino-1H-pyrrole-2-carboxylates. Furthermore, glycine-based decarboxylative [3+2] cycloadditions represent a modern approach to generating azomethine ylides for the synthesis of pyrrolidine-containing polycyclic compounds.

Table 1: Examples of Cycloaddition Reactions with Glycine Ester Analogues

| Dipole Precursor | Dipolarophile | Catalyst/Mediator | Product |

| N-arylimine of glycine ethyl ester | Halo-substituted arylideneacetone | Silver acetate / Triethylamine | Tetrasubstituted ethyl pyrrolidine carboxylate |

| Ethyl glycinate hydrochloride | 2-Benzylidene-malononitrile | Iodine | 5-Amino-1H-pyrrole-2-carboxylate |

| Glycine-derived oxazolidin-5-ones | Maleimides / Aldehydes | Heat (decarboxylation) | Pyrrolidine-containing heterocycles |

Mannich-Type Adduct Formation

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. This reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. Glycine ester analogues can participate in this reaction, serving as the amine component.

A notable example is the multicomponent double Mannich alkylamination involving benzofuran, formaldehyde, and glycine methyl ester hydrochloride. This reaction proceeds in acetic acid and demonstrates the ability of the glycine ester to act as the amino component in the formation of a new C-N bond, leading to the alkylamination of both C(sp²)-H and unactivated benzylic C(sp³)-H bonds. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which is then attacked by a carbon nucleophile. This reaction provides a powerful method for C-C and C-N bond formation in a single step.

Intramolecular Cyclization Processes

Intramolecular cyclization of functionalized ethyl (3-cyanophenyl)glycinate analogues is a cornerstone for the synthesis of fused heterocyclic systems, including medicinally relevant indole (B1671886), pyrrole (B145914), and furan (B31954) cores.

Pathways to Indole and Pyrrole Derivatives

The synthesis of indole derivatives can be achieved through the intramolecular cyclization of suitably substituted precursors derived from aryl glycinates. An efficient strategy involves the iodine-mediated intramolecular cyclization of enamines. For instance, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate, an enamine derivative, undergoes cyclization in the presence of elemental iodine and a base to yield 3H-indole structures. This transition-metal-free method proceeds through oxidative iodination followed by an intramolecular Friedel-Crafts-type alkylation.

For pyrrole synthesis, the Paal-Knorr reaction is a classical and effective method. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as glycine or its esters. For example, the reaction of 2,5-hexanedione (B30556) with glycine is used to synthesize 2,5-dimethyl-N-pyrroleacetic acid, a precursor for various pyrrole ester derivatives. This method provides a direct route to N-substituted pyrroles from simple starting materials.

Table 2: Selected Intramolecular Cyclization Pathways

| Target Heterocycle | Precursor Type | Key Reagents | Reaction Name/Type |

| 3H-Indole | Enamine Acrylate | I₂, K₂CO₃ | Iodine-Mediated Cyclization |

| Indolo[2,3-b]quinolone | Substituted Indole | N-Chlorosuccinimide (NCS) | NCS-Mediated Cyclization |

| N-Substituted Pyrrole | 1,4-Dicarbonyl + Glycine | Acetic Acid (catalyst) | Paal-Knorr Synthesis |

Cyclization Reactions Yielding Furan Systems

An efficient synthetic route to densely substituted furan-2,4-dicarboxylates involves the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride. organic-chemistry.org This transformation is mediated by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of water. organic-chemistry.org The reaction proceeds under mild conditions in DMF at 95 °C, affording the furan products in moderate to good yields (50-57%). organic-chemistry.org The process is tolerant of a variety of substituents on the phenyl ring of the cyanoacrylate substrate, including methoxy, methyl, bromo, and chloro groups. organic-chemistry.org

A plausible mechanism involves the deprotonation of ethyl glycinate to form a ylide intermediate, which undergoes nucleophilic addition to the cyanoacrylate. organic-chemistry.org Subsequent intramolecular nucleophilic substitution and dehydrogenation lead to the final furan product. organic-chemistry.org

Table 3: Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates

| Aryl Substituent on Cyanoacrylate | Yield (%) |

| 4-Methylphenyl | 50 |

| Phenyl | 53 |

| 4-Methoxyphenyl | 57 |

| 4-Bromophenyl | 55 |

| 4-Chlorophenyl | 54 |

| 2-Thienyl | 51 |

Data sourced from a study on the cyclization of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride. organic-chemistry.org

Intermolecular Coupling and Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Analogues of this compound, particularly those functionalized with halides or boronic acids, are valuable substrates for these reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a premier method for constructing biaryl systems. wikipedia.org A key application in this context is the synthesis of α-arylglycines. One palladium-catalyzed, enantioselective three-component reaction utilizes a sulfonamide, ethyl glyoxalate, and an arylboronic acid to produce aryl glycinates in good yields and high enantiomeric excess. researchgate.net Another advanced method is the direct C-H oxidative cross-coupling, where N-aryl glycine esters are arylated with arylboronic acids using a chiral Pd(II)-catalyst, demonstrating excellent enantioselectivity. rsc.org

Amide bond formation is another critical intermolecular coupling process. Ethyl glycinate readily undergoes coupling reactions with various amines to form amide derivatives. For example, refluxing ethyl glycinate with compounds like 4-nitroaniline (B120555) or 2-amino-6-methylpyridine (B158447) in ethanol (B145695) yields the corresponding 2-amino-N-(aryl)acetamide products.

Other significant cross-coupling reactions include the Heck reaction (coupling of an unsaturated halide with an alkene) and the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide), which further expand the synthetic utility of functionalized aryl glycinate building blocks. wikipedia.orglibretexts.org

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the α-position of glycinate esters is a fundamental strategy for building molecular complexity. Analogues of this compound can participate in several such reactions, typically by forming a nucleophilic enolate or enamine equivalent.

One of the most important C-C bond-forming reactions for this class of compounds is the Michael addition . Chiral nickel(II) complexes of glycinate, which serve as nucleophilic glycine equivalents, have been shown to undergo diastereoselective Michael additions to nitroalkenes. mdpi.comnih.gov This reaction proceeds smoothly under mild conditions, including in water, to afford β-substituted α,γ-diaminobutyric acid derivatives with high diastereoselectivity. mdpi.comnih.gov Similarly, a three-component tandem reaction involving a chiral Ni(II) glycinate complex, an aromatic aldehyde, and a source of carbanions like ethyl cyanoacetate (B8463686) can construct two carbon-carbon bonds and generate multiple chiral centers in a single step. mdpi.comnih.gov

Another key transformation is the Stork enamine alkylation . While primary amines like those in glycinate esters typically form imines, these can exist in equilibrium with a small amount of the enamine tautomer. wikipedia.org This enamine is nucleophilic at the α-carbon and can react with electrophiles such as haloalkanes. The resulting iminium salt is then hydrolyzed to yield the α-alkylated amino acid derivative. wikipedia.org

The table below summarizes key C-C bond-forming reactions applicable to glycinate analogues.

| Reaction Type | Electrophile | Key Features | Product Type |

| Michael Addition | α,β-Unsaturated compounds (e.g., nitroalkenes) | Forms a C-C bond at the β-position of the acceptor. Can be highly diastereoselective using chiral metal complexes. mdpi.comnih.gov | β-substituted amino acid derivatives |

| Aldol (B89426) Reaction | Aldehydes, Ketones | Forms a β-hydroxy amino acid derivative. Often mediated by metal enolates (e.g., lithium, boron, zinc). | β-hydroxy amino acid derivatives |

| Alkylation | Alkyl halides | Direct formation of a C-C bond at the α-position via an enolate or enamine intermediate. | α-Alkyl amino acid derivatives |

Stereoselective Functionalization at the Glycinate α-Position

Introducing functionality at the α-position with control over the resulting stereochemistry is critical for the synthesis of enantiomerically pure compounds. For analogues of this compound, this is often achieved by using chiral auxiliaries or by employing stereoselective catalytic methods.

One powerful approach involves the use of chiral Schiff base complexes. For instance, chiral nickel(II) complexes derived from glycine and a chiral ligand can undergo highly diastereoselective reactions. mdpi.com These complexes create a rigid, chiral environment around the glycinate α-carbon, directing the approach of electrophiles to one face of the enolate, leading to high levels of stereocontrol in reactions like Michael additions. mdpi.comnih.gov

Palladium-catalyzed allylic alkylation is another sophisticated method for stereoselective functionalization. In this reaction, titanium-chelated enolates of N-acylated glycine esters can act as nucleophiles, reacting with a variety of allylic electrophiles. core.ac.uk By carefully selecting the reaction conditions and ligands, it is possible to selectively access different diastereomers of the α-allylated product. core.ac.uk

Rearrangement Reactions and Tautomeric Transformations

While less common than functionalization at the α-carbon, rearrangement reactions can offer unique pathways to novel molecular scaffolds from glycinate precursors.

The Johnson-Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement that can be applied to allylic alcohol derivatives to form γ,δ-unsaturated esters. wikipedia.orgjk-sci.comtcichemicals.com For an analogue of this compound, this would involve first converting the ester to an N-allyl derivative and the α-carbon to a hydroxyl group. Subsequent reaction with an orthoester, such as triethyl orthoacetate, under acidic conditions and heat, would generate a ketene (B1206846) acetal (B89532) intermediate that rearranges to form a new C-C bond, elongating the carbon chain by two atoms. jk-sci.comtcichemicals.com This reaction is known for its high stereoselectivity, transferring the stereochemistry of the allylic alcohol to the newly formed stereocenter. libretexts.orgnih.gov

Imine-enamine tautomerism is a fundamental transformation for glycinate derivatives. The glycinate can condense with an aldehyde or ketone to form an imine (Schiff base). This imine is in equilibrium with its enamine tautomer. wikipedia.orgyoutube.com Although the imine form is generally more stable and heavily favored, the enamine is a key reactive intermediate. youtube.comrsc.org The enamine acts as a carbon-centered nucleophile at the α-position, enabling reactions like the Stork enamine alkylation. wikipedia.org The interconversion is typically catalyzed by acid or base and involves two sequential proton transfers. youtube.com

Control of Stereochemistry in Reactions Involving Chiral Glycinate Centers

When the glycinate analogue already possesses a chiral center, subsequent reactions must be controlled to avoid racemization and to induce the desired stereochemistry at any newly formed chiral centers. This is known as diastereoselection.

The use of chiral auxiliaries is a classic and effective strategy. (R)-Phenylglycine itself is frequently used as a chiral auxiliary to control the stereochemistry of reactions. nih.govacs.orgscispace.com For example, in the asymmetric Strecker synthesis, (R)-phenylglycine amide can be used to generate α-amino nitriles with excellent diastereomeric ratios through a crystallization-induced asymmetric transformation. nih.govacs.org Similarly, attaching a chiral group, such as an α-phenylethyl group, to the nitrogen of a glycinate derivative can effectively direct the diastereoselective alkylation of its enolate. researchgate.net

Metal enolates play a crucial role in controlling stereochemistry. The geometry of the enolate (E or Z) and the nature of the metal cation (e.g., Li+, Zn2+, B3+) dictate the structure of the transition state. scispace.com For instance, zinc enolates are known to produce trans-2-azetidinones in condensations with imines, while lithium enolates often yield the cis products. scispace.com In aldol-type reactions, chelation control, as seen in the Mukaiyama aldol reaction, can be used to create rigid, cyclic transition states that lead to high diastereoselectivity. msu.edu

The table below details methods for stereochemical control in reactions of chiral glycinate analogues.

| Method | Principle | Example Application | Expected Outcome |

| Chiral Auxiliaries | A removable chiral group is attached to the molecule to direct the approach of reagents. | (R)-Phenylglycine amide in Strecker synthesis. nih.govacs.org | High diastereoselectivity in the formation of new stereocenters. |

| Chiral Metal Complexes | A chiral ligand coordinates to a metal center, creating a chiral environment around the reactive site. | Ni(II) complex of a Schiff base for Michael additions. mdpi.comnih.gov | Enantio- or diastereoselective bond formation. |

| Chelation Control | Lewis acids coordinate to heteroatoms in the substrate to form a rigid cyclic transition state. | Mukaiyama aldol reaction with silyl (B83357) enol ethers. msu.edu | Predictable diastereoselection based on transition state models. |

| Crystallization-Induced Asymmetric Transformation | One diastereomer of a product mixture selectively crystallizes, shifting the equilibrium towards its formation. | Diastereoselective Strecker reaction. acs.org | Isolation of a single diastereomer in high yield and purity. |

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Ethyl 3 Cyanophenyl Glycinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic framework of Ethyl (3-cyanophenyl)glycinate can be assembled.

One-dimensional NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethyl ester group typically presents as a triplet around 1.2-1.3 ppm (for the -CH₃ group) and a quartet around 4.1-4.2 ppm (for the -OCH₂- group), arising from spin-spin coupling. The protons on the aromatic ring appear in the downfield region (approximately 7.4-7.8 ppm), with their specific chemical shifts and splitting patterns dictated by the meta-substitution of the cyano and glycinate (B8599266) groups. The methine proton (-CH-) adjacent to the nitrogen and the ester would likely appear as a singlet or a broadened singlet, while the amine proton (-NH-) signal can vary in position and may be broad.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, distinct signals are expected for the ethyl group carbons (CH₃ ~14 ppm; CH₂ ~61 ppm) and the carbonyl carbon of the ester (C=O ~170 ppm). askfilo.com The sp²-hybridized carbons of the aromatic ring typically resonate between 110-150 ppm, with the carbon attached to the cyano group appearing at the higher end of this range. libretexts.org The cyano group carbon (C≡N) itself gives a characteristic signal around 118-120 ppm. rsc.org The methine carbon (-CH-) would also have a characteristic shift in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl Ester | -CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Ethyl Ester | -OCH₂- | ~4.1-4.2 (quartet) | ~61 |

| Glycinate | -NH-CH- | Variable (singlet/broad) | ~50-60 |

| Phenyl | Aromatic C-H | ~7.4-7.8 (multiplets) | ~110-140 |

| Phenyl | Aromatic C-CN | - | ~112 |

| Phenyl | Aromatic C-NH | - | ~145-150 |

| Cyano | -C≡N | - | ~118 |

| Carbonyl | -C=O | - | ~170 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methyl triplet and the methylene (B1212753) quartet of the ethyl group, confirming their connectivity. It would also help delineate the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.2 ppm would show a correlation to the carbon signal at ~61 ppm, assigning them both to the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH). sdsu.edu This is particularly useful for connecting different functional groups. For example, HMBC would show a correlation from the -OCH₂- protons to the carbonyl carbon (~170 ppm), confirming the ester structure. It would also show correlations from the amine and methine protons to the carbons of the phenyl ring, establishing the attachment point of the glycinate side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small molecule like this compound, NOESY can confirm spatial relationships, such as the proximity of the amine proton to specific protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₁H₁₂N₂O₂. aobchem.com HRMS analysis, typically using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Molecular Formula: C₁₁H₁₂N₂O₂

Calculated Exact Mass of [M+H]⁺: 205.0972

Expected HRMS Result: An experimental m/z value extremely close to 205.0972 would confirm the molecular formula.

In mass spectrometry, the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk Analyzing these fragmentation patterns provides a "fingerprint" that can be used to deduce the original structure. For this compound, key fragmentation pathways would include:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M - 45]⁺. libretexts.org

Loss of the Carboethoxy Group: Fragmentation can also result in the loss of the entire ethyl ester functional group (•COOCH₂CH₃), leading to a fragment ion of [M - 73]⁺.

Alpha-Cleavage: The bond adjacent to the nitrogen atom is susceptible to cleavage, a common fragmentation pathway for amines and amino acid derivatives. nih.gov

Aromatic Ring Fragments: The stable cyanophenyl group would likely appear as a prominent fragment in the spectrum.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure of Ion | Predicted m/z |

| Molecular Ion | [C₁₁H₁₂N₂O₂]⁺ | 204 |

| Loss of Ethoxy Radical | [M - •OCH₂CH₃]⁺ | 159 |

| Loss of Ethyl Formate | [M - C₃H₆O₂]⁺ | 130 |

| Loss of •COOCH₂CH₃ | [M - •COOCH₂CH₃]⁺ | 131 |

| Cyanophenylmethylium ion | [C₈H₆N]⁺ | 116 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups present and the electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹, which is highly characteristic of a nitrile group. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group. mdpi.com

C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

C-O Stretch: An absorption in the 1000-1300 cm⁻¹ region for the ester C-O bond.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H stretch | 3300 - 3400 |

| Nitrile | C≡N stretch | 2220 - 2240 |

| Ester Carbonyl | C=O stretch | 1735 - 1750 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ester Ether | C-O stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly those involving π-electron systems. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. For this compound, the UV-Vis spectrum would be dominated by the π → π* transitions of the cyanophenyl chromophore. The presence of the aromatic ring with the electron-withdrawing cyano group would result in characteristic absorption maxima (λmax) in the ultraviolet region of the spectrum. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules, including their absolute stereochemistry and solid-state conformation, a specific study detailing the crystal structure of this compound has not been publicly reported.

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures. nih.govnih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a detailed picture of the molecule's conformation in the solid state. Furthermore, for chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial for understanding their biological activity and pharmacological properties. nih.gov

The general process of an X-ray crystallographic study involves growing a single crystal of the compound of interest, which is then irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined. nih.gov

In the context of this compound, a hypothetical crystallographic study would provide invaluable information. For instance, it would reveal the precise spatial arrangement of the ethyl ester, the cyanophenyl group, and the glycine (B1666218) backbone. This would allow for a detailed analysis of the intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such insights are fundamental for understanding the compound's physical properties and for the rational design of derivatives with desired characteristics.

While data for the specific title compound is unavailable, studies on structurally related molecules demonstrate the power of this technique. For example, the crystal structures of various amino acid esters and compounds containing cyanophenyl moieties have been elucidated, providing a basis for understanding the conformational preferences and packing motifs that might be expected for this compound.

Should crystallographic data for this compound become available, it would be possible to construct detailed tables of its crystallographic parameters, including:

Crystal Data: Crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, and the number of molecules per unit cell (Z).

Data Collection and Refinement: Details of the X-ray source, temperature of data collection, number of reflections collected and observed, and refinement statistics (R-factor, wR-factor, goodness-of-fit).

Selected Bond Lengths and Angles: A table detailing key intramolecular distances and angles.

Torsion Angles: A table outlining the key dihedral angles that define the molecule's conformation.

Without experimental data, any further discussion on the solid-state structure of this compound would be purely speculative. The scientific community awaits a crystallographic investigation to fully elucidate the structural characteristics of this compound.

Computational and Theoretical Investigations of Ethyl 3 Cyanophenyl Glycinate Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. mpg.de It is used to determine the electronic structure of molecules, providing a foundation for understanding their properties and reactivity. austinpublishinggroup.com DFT calculations for Ethyl (3-cyanophenyl)glycinate would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms and then calculating a host of electronic properties based on this structure. austinpublishinggroup.com

Molecular Orbital Analysis and Electronic Properties

A key output of DFT calculations is the description of the molecule's molecular orbitals (MOs). Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. austinpublishinggroup.com

DFT calculations can also determine other crucial electronic properties, such as the molecular dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -8.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.0 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Influences polarity, solubility, and intermolecular forces. |

Application of Frontier Molecular Orbital Theory to Reaction Dynamics

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. taylorandfrancis.comwikipedia.org This theory posits that the most significant contributions to the stabilization of the transition state come from these frontier orbital interactions. fiveable.me For this compound, FMO theory can predict how it will react with other molecules. When acting as a nucleophile, the reaction will be governed by its HOMO, likely centered on the nitrogen atom of the amine group. When acting as an electrophile, for instance in ester hydrolysis, the reaction will be dictated by its LUMO, which would be associated with the carbonyl carbon of the ester group. cureffi.org By analyzing the energies and spatial distributions of these orbitals, chemists can predict reaction pathways and regioselectivity. youtube.comfiveable.me

Elucidation of Reaction Pathways and Transition State Analysis

Computational chemistry is uniquely suited to mapping out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. ncert.nic.in A transition state is a transient molecular configuration that represents the energy maximum along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, theoretical studies can elucidate mechanisms for reactions such as hydrolysis, aminolysis, or thermal decomposition. By employing algorithms that search for saddle points on the potential energy surface, the precise geometry and energy of the transition state can be calculated. This analysis provides deep insights into the reaction mechanism, such as which bonds are breaking and forming, and allows for the calculation of reaction rates. For example, studies on related ester compounds have used these methods to determine activation energies and changes in key bond lengths during the reaction process.

| Parameter | Reactant State | Transition State | Significance |

|---|---|---|---|

| C=O Bond Length | ~1.21 Å | ~1.35 Å | Lengthening indicates weakening of the carbonyl double bond. |

| C-O (Ester) Bond Length | ~1.36 Å | ~1.80 Å | Significant lengthening indicates this bond is breaking. |

| C-Nucleophile Bond Length | >3.00 Å | ~1.95 Å | Shortening indicates a new bond is forming. |

| Calculated Activation Energy (ΔE‡) | 15 - 25 kcal/mol | Determines the theoretical rate of the reaction. |

Molecular Dynamics Simulations and Conformational Landscape Mapping

While quantum mechanical calculations like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules arrange themselves into a crystal lattice based on a complex network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. iucr.orgnih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined in a way that partitions the crystal electron density among the constituent molecules. nih.gov

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 40 - 50% | Represents general van der Waals forces, often the largest contributor. nih.gov |

| C···H / H···C | 15 - 20% | Includes C-H···π interactions and general van der Waals contacts. nih.gov |

| O···H / H···O | 10 - 15% | Primarily represents C-H···O and N-H···O hydrogen bonds. nih.gov |

| N···H / H···N | 5 - 15% | Represents N-H···N hydrogen bonds or C-H···N interactions. researchgate.net |

| C···C | 5 - 10% | Indicates the presence of π-π stacking interactions between aromatic rings. researchgate.net |

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations are an indispensable tool for predicting and interpreting spectroscopic data. By computing the properties that govern how a molecule interacts with electromagnetic radiation, theoretical spectra can be generated that aid in the analysis of experimental results.

Vibrational Spectroscopy (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. For this compound, this would allow for the assignment of specific peaks to the C≡N stretch, the C=O stretch of the ester, N-H bending, and various aromatic ring vibrations. nih.govrsc.orgacs.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the magnetic shielding of atomic nuclei, which can be converted into the chemical shifts (δ) observed in NMR spectra. nih.govuncw.edubohrium.com This is invaluable for assigning signals in complex ¹H and ¹³C NMR spectra and for distinguishing between different isomers or conformers. nih.govresearchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excited states. researchgate.net This allows for the prediction of the wavelengths of maximum absorption (λ_max) in a UV-visible spectrum, helping to understand the electronic transitions responsible for the molecule's absorption of light.

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| Infrared (IR) / Raman | DFT Frequency Calculation | Vibrational Frequencies, Intensities/Activities |

| NMR | GIAO, CSGT (within DFT/HF) | Isotropic Shielding Tensors (Chemical Shifts) |

| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation Energies (λ_max), Oscillator Strengths |

Synthetic Utility of Ethyl 3 Cyanophenyl Glycinate As a Versatile Building Block

Precursor for the Synthesis of Diverse Heterocyclic Systems

The presence of both a nucleophilic amine and an electrophilic cyano group within the same molecule positions ethyl (3-cyanophenyl)glycinate as a promising candidate for the synthesis of nitrogen-containing heterocycles. While specific literature on the cyclization of the 3-cyano isomer is limited, the chemistry of related aminobenzonitriles provides a strong basis for its potential applications. For instance, 2-aminobenzonitrile (B23959) and its derivatives are well-established precursors for quinoline (B57606) synthesis through intramolecular cyclization pathways. One such method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, a reaction known as the Friedländer annulation. A related strategy has been demonstrated in the synthesis of 4-aminoquinoline (B48711) derivatives, which proceeds via the intramolecular cyclization of imine derivatives formed from 2-aminobenzonitrile. researchgate.net

This type of reaction chemistry suggests that this compound could be utilized in analogous synthetic routes. By first reacting the glycinate's alpha-carbon to create a suitable intermediate, a subsequent intramolecular cyclization involving the cyano group could lead to the formation of various heterocyclic cores, such as substituted quinolines or other fused ring systems. researchgate.netiipseries.orgresearchgate.netnih.gov The specific reaction conditions and the nature of the co-reactants would determine the final heterocyclic structure.

Role in the Elaboration of Substituted Amino Acids and Peptide Analogues

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for developing peptide analogues with enhanced stability, modified biological activity, and improved pharmacokinetic profiles. This compound represents a synthetic building block for the non-natural amino acid 3-cyanophenylglycine.

The introduction of this residue into a peptide sequence can impart unique properties. The cyanophenyl group can:

Modulate Physicochemical Properties : It can influence the peptide's hydrophobicity and aromatic stacking interactions, potentially affecting its conformation and binding affinity to biological targets.

Serve as a Chemical Handle : The cyano group is a versatile functional moiety that can be chemically modified post-synthesis to introduce other functionalities, such as amines, carboxylic acids, or tetrazole rings.

Act as a Spectroscopic Probe : The nitrile group possesses a characteristic infrared absorption that can be used to probe the local environment within a peptide or protein.

The use of modified amino acids and dipeptides is a known strategy to overcome challenges in peptide synthesis and to create peptides with specific therapeutic or cosmetic applications. google.com While the direct incorporation of this compound into specific, named peptides is not extensively documented in the searched literature, its potential lies in the rational design of peptidomimetics and novel peptide-based therapeutics. The development of cell-penetrating peptides, for example, often involves the use of non-standard amino acids to improve efficacy. nih.gov

Applications in the Assembly of Complex Organic Molecules

As a trifunctional building block, this compound theoretically offers multiple reaction sites for the stepwise assembly of more complex molecular structures. The amine, ester, and cyano groups can be manipulated selectively under different reaction conditions, allowing for a programmed synthetic sequence.

Derivatization Strategies to Access Novel Chemical Scaffolds

The true versatility of this compound is most evident in the diverse chemical transformations that can be performed on its three distinct functional groups. These derivatization strategies allow chemists to access a wide array of novel chemical scaffolds.

Modification of the Glycinate (B8599266) Nitrogen Atom

The primary amine of the glycinate moiety is a potent nucleophile and can undergo a variety of standard chemical transformations.

N-Acylation : The nitrogen can be readily acylated to form amides. This is commonly done to install protecting groups (e.g., Boc, Fmoc) for peptide synthesis or to introduce other acyl groups that modulate the molecule's biological activity. The reaction can be carried out using acyl chlorides or by using esters as the acyl source, sometimes catalyzed by a weak acid. nih.govchemguide.co.uk

N-Alkylation/Arylation : The amine can be alkylated or arylated to produce secondary or tertiary amines, introducing new substituents that can alter the steric and electronic properties of the molecule.

Reductive Amination : The amine can be reacted with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amine derivatives.

Functionalization of the Cyanophenyl Moiety

The cyano group on the aromatic ring is a highly versatile functional group that can be converted into several other important moieties.

Reduction to Amine : The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts like palladium, platinum, or nickel. organic-chemistry.orglibretexts.org This transformation provides a route to diamino compounds.

Hydrolysis to Carboxylic Acid : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid group (-COOH), transforming the molecule into an amino-dicarboxylic acid derivative.

Conversion to Tetrazole : The cyano group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source (e.g., sodium azide) to form a tetrazole ring. The tetrazole group is a well-known bioisostere for the carboxylic acid group, often used in medicinal chemistry to improve metabolic stability and cell permeability. researchgate.net

Transformations at the Ester Group

The ethyl ester provides another handle for chemical modification, allowing for changes at the C-terminus of the glycinate structure.

Hydrolysis (Saponification) : The most common transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by heating with a dilute alkali like sodium hydroxide, followed by acidification. chemguide.co.uk It is important to note that for phenylglycine derivatives, hydrolysis conditions can sometimes lead to partial racemization. google.com

Amidation : The ester can be converted directly to an amide by reacting it with a primary or secondary amine, often at elevated temperatures.

Reduction to Alcohol : Strong reducing agents like LiAlH₄ can reduce the ester functionality to a primary alcohol, yielding a phenylalaninol derivative.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl group.

The table below summarizes the key derivatization strategies for this compound.

| Functional Group | Transformation | Reagent/Condition | Resulting Functional Group |

| Glycinate Nitrogen | N-Acylation | Acyl Chloride, Base | Amide |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | |

| Cyanophenyl Moiety | Reduction | H₂, Pd/C or LiAlH₄ | Aminomethyl |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | |

| Tetrazole Formation | NaN₃, Lewis Acid | Tetrazole | |

| Ester Group | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |

| Amidation | Amine, Heat | Amide | |

| Reduction | LiAlH₄ | Primary Alcohol |

Future Directions and Emerging Research Avenues in Ethyl 3 Cyanophenyl Glycinate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The push towards "green chemistry" is a major driver of innovation in the synthesis of α-amino esters like Ethyl (3-cyanophenyl)glycinate. Future research will focus on minimizing the environmental impact of synthetic processes by adhering to the principles of green chemistry.

Key research trends include:

Use of Greener Solvents: A significant effort is being made to replace hazardous and volatile organic solvents with more environmentally friendly alternatives. Research is exploring the use of water, supercritical fluids, and bio-based solvents for the synthesis of amino esters. organic-chemistry.org For example, metal-free insertions of sulfoxonium ylides into arylamines have been successfully performed using water as a solvent at mild temperatures. organic-chemistry.org

Atom Economy: Synthetic methodologies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes the development of catalytic C-H amination reactions that avoid the need for pre-functionalization of substrates. nih.gov

Solvent-less and Mechanochemical Methods: Techniques that reduce or eliminate the need for solvents are gaining traction. Resonant acoustic mixing (RAM) has been presented as a pioneering method for sustainable peptide bond formation with minimal solvent waste. researchgate.netchemrxiv.org Similarly, mechanochemical methods, such as using a mixer mill for rhodium-catalyzed reactions between aryldiazoesters and anilines, offer a solvent-free process that is fast, scalable, and operationally simple. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach. Engineered protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular amination of the α-C−H bonds in carboxylic acid esters, providing direct access to chiral α-amino esters. nih.govnih.gov

| Sustainable Approach | Description | Example Application in Amino Ester Synthesis | Potential Benefit |

|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with benign alternatives like water. | Metal-free insertion of sulfoxonium ylides into arylamines. organic-chemistry.org | Reduced toxicity and environmental pollution. |

| Mechanochemistry | Using mechanical force to drive chemical reactions, often without solvent. | Rhodium-catalyzed reaction of aryldiazoesters and anilines in a mixer mill. organic-chemistry.org | Reduced solvent waste, shorter reaction times, operational simplicity. |

| Biocatalysis | Employing enzymes to catalyze reactions with high selectivity. | Enantioselective α-C-H amination of esters using engineered enzymes. nih.govnih.gov | High enantioselectivity, mild reaction conditions, reduced byproducts. |

| Resonant Acoustic Mixing (RAM) | Using sound energy for rapid and efficient mixing at high concentrations. | Amide and ester bond formation in "green" solvents like ethyl acetate (B1210297). researchgate.netchemrxiv.org | Minimal solvent waste, rapid reaction rates, scalability. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to advancing the synthesis of this compound. Research is focused on creating catalytic systems that offer higher yields, greater selectivity (particularly enantioselectivity), and broader substrate scope under milder conditions.

Emerging catalytic strategies include:

Photoredox Catalysis: Visible-light-mediated catalysis has emerged as a powerful tool in organic synthesis. For instance, a combination of Lewis acid and visible light can mediate the generation of carbamoyl (B1232498) radicals for the synthesis of α-amino carbonyls under extremely mild conditions. organic-chemistry.org

Cooperative Catalysis: This approach involves the use of two or more catalysts that work in synergy to achieve a transformation that is not possible with either catalyst alone. A cooperative nickel and photoredox catalysis system has been developed for the functionalization of enynes to produce allenes. researchgate.net

Metal-Free Catalysis: To avoid issues of cost and toxicity associated with transition metals, there is a growing interest in metal-free catalytic systems. Brønsted acids and hydrogen-bonded aggregates of B(C6F5)3 are being used to catalyze C-N bond construction reactions, offering mild conditions and excellent yields. organic-chemistry.org

Enzyme-Directed Evolution: Advances in biotechnology allow for the rapid evolution of enzymes with tailored properties. Directed evolution has been used to create highly stable protoglobin nitrene transferases that can catalyze the enantioselective amination of C-H bonds in carboxylic acid esters. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in the production of fine chemicals and pharmaceuticals. nih.govscielo.br These technologies offer significant advantages in terms of safety, scalability, and process control for the synthesis of glycinate (B8599266) derivatives.

Key aspects of this integration include:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and superior heat transfer capabilities, allow for the safe handling of hazardous reagents and highly exothermic reactions. nih.govscielo.br This is particularly relevant for reactions that may be difficult to control on a large scale in batch reactors.

Scalability: Scaling up a reaction in a flow system can often be achieved by simply running the reactor for a longer period or by using multiple reactors in parallel (numbering-up), which avoids the complex re-optimization often required for batch scale-up. scielo.br

Process Intensification: Flow chemistry enables the telescoping of multi-step syntheses, where the output of one reactor is fed directly into the next. nih.gov This minimizes manual handling and purification of intermediates, leading to more efficient processes.

Automated Synthesis: Automated platforms, which can be integrated with flow reactors, allow for the rapid synthesis and screening of libraries of compounds. nih.govnih.gov An HPLC-based automated platform has been repurposed for solution-phase synthesis, enabling an operator to load all reagents and reactants, start the process, and return to find the final products ready for purification and analysis. nih.gov

Advanced Mechanistic Interrogations Using Time-Resolved Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Time-resolved spectroscopy techniques are powerful tools for studying the transient intermediates and fast reaction dynamics that are often invisible to conventional analytical methods. byopera.comfiveable.me

Applications in glycinate chemistry include:

Pump-Probe Spectroscopy: This technique uses a short laser pulse (the "pump") to initiate a reaction and a second, delayed pulse (the "probe") to monitor the subsequent changes in the sample's absorption or emission over timescales from femtoseconds to nanoseconds. fiveable.mewikipedia.org This can provide detailed information about the lifetimes of excited states and the kinetics of intermediate formation and decay.

Transient Absorption Spectroscopy: By measuring changes in the absorption spectrum following photoexcitation, this method can detect the formation and decay of reaction intermediates. fiveable.me It is useful for studying processes like electron transfer and isomerization in real-time.

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR provides structural information about short-lived intermediates by monitoring changes in vibrational frequencies during a reaction. byopera.comunipr.it This can help elucidate the exact structures of transient species and map out the reaction pathway. By observing the reaction in "real-time," TR-IR can reveal the fate of starting materials, the formation of intermediates, and the appearance of products, along with their associated kinetics. byopera.com

| Technique | Timescale | Information Obtained | Relevance to Glycinate Synthesis |

|---|---|---|---|

| Pump-Probe Spectroscopy | Femtoseconds to nanoseconds | Excited state lifetimes, energy transfer, reaction kinetics. fiveable.mewikipedia.org | Understanding the initial steps of photochemical or photoredox-catalyzed reactions. |

| Transient Absorption Spectroscopy | Femtoseconds to microseconds | Detection and kinetics of excited states and reaction intermediates. fiveable.me | Identifying transient radical or ionic species in catalytic cycles. |

| Time-Resolved Infrared (TR-IR) Spectroscopy | Nanoseconds to milliseconds | Structural information (vibrational modes) of transient species. byopera.comunipr.it | Elucidating the structure of short-lived catalyst-substrate complexes or intermediates. |

Computational Design and Prediction of Next-Generation Glycinate-Based Reactions

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the in silico design of catalysts and the prediction of reaction outcomes with increasing accuracy. acs.org These approaches can significantly accelerate the discovery and optimization of new reactions for synthesizing glycinate derivatives.

Future computational efforts will likely focus on:

Catalyst Design: Computational tools can be used to design new ligands or catalysts with improved activity and selectivity. Automated computational pipelines can now screen vast numbers of potential catalyst structures to identify promising candidates for experimental validation. acs.orgresearchgate.net

Reaction Pathway Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the entire energy landscape of a reaction. acs.org This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and helping to explain observed selectivity.

Machine Learning and AI: Machine learning models are being trained on large datasets of reaction information to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.org For example, random forest models have been used to predict the performance of palladium-catalyzed amination reactions. acs.org

Automated Reaction Route Mapping: Advanced algorithms, such as the artificial force-induced reaction (AFIR) method, can automatically search for and elucidate entire reaction pathways. researchgate.net This can uncover unexpected reaction mechanisms and guide the design of new synthetic strategies.

The synergy between these emerging research avenues promises a future where the synthesis of this compound and related molecules is not only more efficient and selective but also more sustainable and predictable.

Q & A

Q. What are the recommended synthetic routes for Ethyl (3-cyanophenyl)glycinate?

this compound can be synthesized via reductive alkylation or condensation reactions. A common approach involves reacting protected glycine derivatives (e.g., ethyl glycinate hydrochloride) with substituted benzaldehyde derivatives under reflux in polar aprotic solvents like dimethylformamide (DMF) or toluene. For example, refluxing ethyl glycinate hydrochloride with 3-cyanobenzaldehyde in DMF at 80–100°C for 12–24 hours, followed by purification via recrystallization or column chromatography, yields the target compound . Catalytic amounts of acids (e.g., p-toluenesulfonic acid) can enhance condensation efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Melting Point Analysis : Compare observed values (e.g., 50–55°C) with literature data to assess purity .

- Infrared (IR) Spectroscopy : Confirm the presence of functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ for the cyano group) .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions on the phenyl ring and ester group integrity.

- Chromatography : Employ HPLC or GC with ≥98% purity thresholds .

Q. What precautions are necessary for handling this compound in the lab?

The compound is moisture-sensitive and should be stored at 2–8°C in airtight containers under inert gas. Use nitrile gloves (tested for chemical resistance) and sealed goggles during handling. Avoid prolonged exposure to light or heat, which may degrade the ester moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in physicochemical data (e.g., melting points) for glycine ester derivatives?

Contradictory data (e.g., melting points ranging 50–55°C ) may arise from polymorphic forms or impurities. To address this:

Q. What computational strategies can predict the bioactivity of this compound derivatives?

Structural analogs of ethyl glycinate esters (e.g., meta-diamide insecticides ) demonstrate that substituents like cyano groups enhance bioactivity. Researchers can:

- Use molecular docking to simulate interactions with target enzymes (e.g., acetylcholinesterase).

- Apply QSAR models to correlate electronic properties (e.g., Hammett σ constants of substituents) with insecticidal activity .

- Compare with fluorinated derivatives (e.g., perfluoroalkyl groups) to assess hydrophobicity-activity relationships .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Solvent Screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalyst Optimization : Test organocatalysts (e.g., diarylprolinol) for enantioselective aldol reactions, which are effective in glycinate syntheses .

- Flow Chemistry : Implement continuous flow systems to enhance yield and reduce reaction times .

Methodological Notes

- Contradictory Data : Minor variations in melting points or yields may reflect batch-specific impurities or crystallization conditions. Always cross-validate with multiple analytical techniques .

- Bioactivity Testing : For insecticidal studies, follow protocols in , including dose-response assays (e.g., 0.1–10 mg/L concentrations) against model pests like Plutella xylostella.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.